(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Catalog No.
S6620422
CAS No.
1014357-73-3
M.F
C17H18O2
M. Wt
254.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phen...

CAS Number

1014357-73-3

Product Name

(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

IUPAC Name

(E)-1-(5-methylfuran-2-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

InChI

InChI=1S/C17H18O2/c1-12(2)15-8-5-14(6-9-15)7-10-16(18)17-11-4-13(3)19-17/h4-12H,1-3H3/b10-7+

InChI Key

POYRRBZPUDGIGV-JXMROGBWSA-N

SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)C(C)C

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C

The compound (2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is classified as a chalcone, which is characterized by its α,β-unsaturated ketone structure that contains a phenyl ring. This specific chalcone features a 5-methylfuran moiety and an isopropyl-substituted phenyl group, contributing to its unique chemical properties. The molecular formula of this compound is C16H18O2C_{16}H_{18}O_{2}, and it has a molecular weight of approximately 258.31 g/mol. The structural complexity suggests potential for diverse biological activities and applications in organic synthesis.

, such as:

  • Condensation Reactions: The compound can undergo reactions with aldehydes to form more complex structures. For example:
    (2E)1(5Methylfuran2yl)3[4(propan2yl)phenyl]prop2en1one+ArCHO(2E)1(5Methylfuran2yl)3(4Arphenyl)prop2en1one+H2O(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one+ArCHO\rightarrow (2E)-1-(5-Methylfuran-2-yl)-3-(4-Ar-phenyl)prop-2-en-1-one+H_{2}O
    where Ar represents an aryl group.

These reactions highlight the compound's potential for further derivatization in synthetic chemistry.

The synthesis of this chalcone typically involves the Claisen-Schmidt condensation reaction between an appropriate aldehyde and a ketone. General steps may include:

  • Preparation of Reactants: Isolate or synthesize the required aldehyde (e.g., 5-methylfuran) and the corresponding ketone (e.g., 4-isopropylacetophenone).
  • Reaction Conditions: Combine the reactants in a suitable solvent (like ethanol) under basic conditions (often using sodium hydroxide) to facilitate condensation.
  • Isolation and Purification: After the reaction is complete, isolate the product through filtration or extraction techniques and purify it using recrystallization or chromatography.

The unique structure of (2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one lends itself to various applications:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Flavoring Agents: The furan moiety may contribute to flavor profiles in food chemistry.
  • Organic Synthesis: As an intermediate in synthesizing more complex organic compounds.

Several compounds share structural similarities with (2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, including:

  • (E)-3-(5-Methylfuran-2-yl)prop-2-enal
    • Lacks the phenol group; simpler structure.
  • (E)-3-[4-(Propan-2-yl)phenyl]prop-2-enal
    • Similar phenolic structure but without the furan component.
  • (E)-3-(Furfurylidene)acetophenone
    • Contains a furan ring but differs in substitution patterns.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-oneChalcone with furan and isopropyl-substituted phenylComplex structure with potential biological activity
(E)-3-(5-Methylfuran-2-yl)prop-2-enalFuran-based aldehydeSimpler structure; lacks ketone functionality
(E)-3-[4-(Propan-2-yl)phenyl]prop-2-enalSimilar phenolic structureDoes not contain furan; less complex
(E)-3-(Furfurylidene)acetophenoneFuran ring presentDifferent substitution pattern; less functional diversity

This comparison highlights the unique features of (2E)-1-(5-Methylfuran-2-y)-3-[4-(propan - 2 - yl)phenyl]prop - 2 - en - 1 - one, particularly its structural complexity and potential for diverse applications in medicinal chemistry and organic synthesis. Further research into its properties could unveil new applications and enhance understanding of its interactions within biological systems.

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Exact Mass

254.130679813 g/mol

Monoisotopic Mass

254.130679813 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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